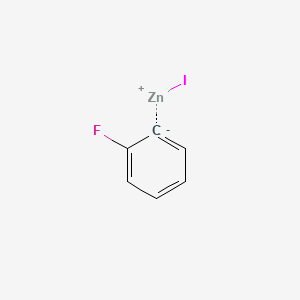

2-Fluorophenylzinc iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

fluorobenzene;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHRMZUVCBJTTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)F.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Application of 2-Fluorophenylzinc Iodide

Executive Summary

2-Fluorophenylzinc iodide (CAS: 186000-41-9) is a critical organometallic reagent in medicinal chemistry, primarily utilized for introducing the ortho-fluorophenyl moiety via Negishi cross-coupling. The presence of the fluorine atom at the ortho position exerts significant electronic and steric influence, often improving metabolic stability and binding affinity in drug candidates.

This guide details the robust preparation of 2-Fluorophenylzinc iodide using the Knochel-modified direct insertion method . Unlike traditional Rieke zinc preparations which require rigorous potassium reduction, the Knochel method utilizes LiCl-mediated zinc activation, offering a safer, scalable, and highly reproducible protocol for industrial and academic laboratories.

Chemical Profile & Safety

| Property | Specification |

| Chemical Name | 2-Fluorophenylzinc iodide |

| CAS Number | 186000-41-9 |

| Molecular Formula | |

| Molecular Weight | 287.39 g/mol |

| Appearance | Clear to slightly hazy solution (typically in THF) |

| Stability | Air and moisture sensitive; stable under Argon/Nitrogen at 2-8°C |

| Hazards | Flammable (H225), Skin Irritant (H315), Eye Irritant (H319) |

Safety Critical: Organozinc reagents are moisture-sensitive. While less pyrophoric than dialkylzincs (e.g.,

Synthesis Protocol: Direct Insertion (Knochel Method)

This protocol relies on the synergistic effect of Lithium Chloride (LiCl) and Zinc (Zn) .[1][2][3] LiCl solubilizes the organozinc species formed on the metal surface, preventing passivation and allowing the reaction to proceed to completion at mild temperatures.

Materials

-

Precursor: 1-Fluoro-2-iodobenzene (CAS: 348-52-7)

-

Reagent: Zinc dust (<10 micron, >98%)

-

Additives: Lithium Chloride (anhydrous), 1,2-Dibromoethane, Trimethylsilyl chloride (TMSCl)

-

Solvent: Tetrahydrofuran (THF), anhydrous (<50 ppm

)

Step-by-Step Procedure

Phase 1: Zinc Activation

-

Drying: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum, place LiCl (1.3 equiv). Heat under high vacuum (heat gun, ~400°C) for 5-10 minutes to remove trace water.

-

Zinc Addition: Allow the flask to cool under Argon. Add Zinc dust (1.5 - 2.0 equiv).

-

Solvation: Add anhydrous THF to achieve a concentration of approximately 1.0 M relative to the zinc.

-

Chemical Activation:

-

Add 1,2-dibromoethane (5 mol%). Heat to reflux for 1-2 minutes, then cool.

-

Add TMSCl (1 mol%). Stir at room temperature for 5-10 minutes. Note: Evolution of ethylene gas and foaming indicates successful activation.

-

Phase 2: Insertion Reaction

-

Addition: Add 1-Fluoro-2-iodobenzene (1.0 equiv) dropwise to the activated Zn/LiCl suspension at room temperature.

-

Reaction: Stir the mixture at 25–40°C . The reaction is typically exothermic; monitor internal temperature.

-

Completion: Monitor reaction progress via GC-MS (quench aliquot with dilute HCl) or 19F-NMR (quench with

or -

Filtration: Once complete, stop stirring and allow excess zinc to settle. Cannulate the supernatant through a syringe filter (PTFE, 0.45 µm) into a dry, Argon-flushed storage Schlenk flask.

Characterization & Titration

Before utilizing the reagent in cross-coupling, the precise concentration must be determined. The Knochel Iodine Titration is the industry standard for organozincs.

Titration Protocol

Principle:

-

Standard Preparation: Weigh accurately ~250 mg of Iodine (

) into a dry vial. -

Dissolution: Dissolve

in 2-3 mL of a 0.5 M LiCl solution in dry THF. -

Titration: Add the organozinc solution dropwise via a tared syringe to the iodine solution while stirring.

-

Endpoint: Continue addition until the brown solution turns clear/colorless (or slightly yellowish if traces of impurities exist).

-

Calculation:

Spectroscopic Data (Expected)

-

1H NMR (

): Shifts will differ from the parent iodide. Aromatic protons typically appear between 6.8 – 7.8 ppm. -

19F NMR (

): The fluorine signal for the organozinc species will be distinct from the starting material (

Application: Negishi Cross-Coupling

2-Fluorophenylzinc iodide is an excellent nucleophile for Pd-catalyzed cross-coupling with aryl bromides, chlorides, or triflates.

Generalized Workflow

-

Catalyst Loading: Charge a flask with Aryl Bromide (1.0 equiv) and Pd-catalyst (e.g.,

or PEPPSI-IPr, 1-3 mol%). -

Solvent: Dissolve in THF.

-

Reagent Addition: Add 2-Fluorophenylzinc iodide solution (1.2 – 1.5 equiv) dropwise.

-

Conditions: Stir at RT to 60°C.

-

Workup: Quench with saturated

, extract with EtOAc.

Visualization of Workflows

Diagram 1: Synthesis & Titration Workflow

Caption: Step-by-step workflow for the preparation and validation of 2-Fluorophenylzinc iodide.

Diagram 2: Negishi Catalytic Cycle

Caption: The catalytic cycle of the Negishi coupling involving 2-Fluorophenylzinc iodide.

References

-

Krasovskiy, A., & Knochel, P. (2006).[1] A New, Highly Efficient Method for the Preparation of Functionalized Organozinc Reagents.[1][5] Angewandte Chemie International Edition.

-

Krasovskiy, A., & Knochel, P. (2006).[1] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[6] Synthesis.

-

Negishi, E. (2011).[7] Discovery of the Negishi Coupling. Nobel Lecture.

-

Sigma-Aldrich. (n.d.). 2-Fluorophenylzinc iodide solution Product Page.

Sources

- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Highly Efficient, General Procedure for the Preparation of Alkylzinc Reagents from Unactivated Alkyl Bromides and Chlorides [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Negishi Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 2-Fluorophenylzinc Iodide: Synthesis, Identification, and Application in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Arylzinc Reagents in Modern Synthesis

Organozinc reagents have carved an indispensable niche in the synthetic chemist's toolbox, prized for their remarkable functional group tolerance and moderate reactivity. This unique profile allows for the construction of complex molecular architectures under mild conditions, a critical consideration in the multi-step syntheses common in pharmaceutical and materials science research. Among this versatile class of reagents, fluorinated arylzinc compounds, such as 2-fluorophenylzinc iodide, have gained prominence. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the ability to precisely install fluorinated aryl moieties is of paramount importance in drug discovery and development.

This technical guide provides a comprehensive overview of 2-fluorophenylzinc iodide, a key building block for accessing 2-fluoro-substituted biaryl and related structures. We will delve into its core identifiers, provide a detailed, field-proven protocol for its in situ preparation, and illustrate its application in the Nobel Prize-winning Negishi cross-coupling reaction. The underlying principles and the rationale behind key experimental choices will be thoroughly discussed to empower researchers to confidently and successfully employ this valuable reagent in their synthetic endeavors.

Core Identifiers of 2-Fluorophenylzinc Iodide

Precise identification of chemical reagents is fundamental to reproducible and safe scientific research. The following table summarizes the key identifiers for 2-fluorophenylzinc iodide.

| Identifier | Value | Source(s) |

| CAS Number | 186000-41-9 | [1] |

| Molecular Formula | C₆H₄FIZn | |

| Molecular Weight | 287.39 g/mol | [2] |

| Chemical Structure | (Image of the chemical structure of 2-Fluorophenylzinc iodide) | |

| InChI | 1S/C6H4F.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q;;+1/p-1 | |

| SMILES | Fc1ccccc1[Zn]I | |

| MDL Number | MFCD02260162 |

Note: 2-Fluorophenylzinc iodide is typically not isolated as a solid and is most commonly handled as a solution in an ethereal solvent, such as tetrahydrofuran (THF), with a typical concentration of 0.5 M.

Synthesis of 2-Fluorophenylzinc Iodide: A Detailed Protocol and Mechanistic Insights

The preparation of arylzinc halides is most commonly achieved through the direct oxidative addition of an aryl halide to activated zinc metal.[3] This process, while conceptually straightforward, requires careful attention to the activation of the zinc surface to ensure efficient and reproducible reagent formation.

The Critical Role of Zinc Activation

Commercially available zinc dust is often coated with a passivating layer of zinc oxide, which impedes its reaction with organic halides.[4] Therefore, an activation step is crucial to expose a fresh, reactive metal surface. Various methods for zinc activation have been developed, including the use of Rieke® zinc (a highly reactive form of zinc prepared by the reduction of a zinc salt).[3] A more practical and widely adopted laboratory method involves the use of activating agents such as 1,2-dibromoethane and trimethylsilyl chloride (TMSCl), often in the presence of lithium chloride (LiCl).[5]

The role of LiCl is particularly noteworthy; it is believed to facilitate the solubilization of the initially formed organozinc species from the metal surface, thereby preventing surface passivation and allowing the reaction to proceed to completion.[5][6] This is achieved through the formation of more soluble "ate" complexes.[5]

Experimental Workflow: Synthesis of 2-Fluorophenylzinc Iodide

The following protocol details the in situ preparation of 2-fluorophenylzinc iodide from 2-fluoroiodobenzene. This method is adapted from established procedures for the synthesis of functionalized arylzinc reagents.[6]

Caption: Workflow for the synthesis of 2-fluorophenylzinc iodide.

Step-by-Step Methodology

Materials:

-

Zinc dust (<10 micron, >98%)

-

1,2-Dibromoethane

-

Trimethylsilyl chloride (TMSCl)

-

2-Fluoroiodobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

Zinc Activation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and septum, add zinc dust (1.5 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF to the flask.

-

Add 1,2-dibromoethane (approximately 5 mol%) and TMSCl (approximately 1 mol%) via syringe.

-

Gently heat the suspension to reflux for 15-20 minutes. The appearance of gas bubbles (ethylene) indicates successful activation.

-

Cool the activated zinc suspension to room temperature.

-

-

Formation of 2-Fluorophenylzinc Iodide:

-

Dissolve 2-fluoroiodobenzene (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Slowly add the 2-fluoroiodobenzene solution to the activated zinc suspension via a syringe or cannula. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

-

Stop the stirring and allow the excess zinc dust to settle.

-

The resulting pale yellow to grey supernatant is the 0.5 M solution of 2-fluorophenylzinc iodide in THF, which can be used directly in the subsequent reaction.

-

Application in Negishi Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Negishi cross-coupling reaction is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, forming a new carbon-carbon bond.[7] It is a cornerstone of modern organic synthesis due to its broad substrate scope and high functional group tolerance.[7]

The Catalytic Cycle of the Negishi Coupling

The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (e.g., an aryl bromide), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the organozinc reagent (2-fluorophenyl) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

Experimental Protocol: Negishi Coupling of 2-Fluorophenylzinc Iodide with an Aryl Bromide

The following protocol provides a general procedure for the palladium-catalyzed Negishi coupling of the in situ prepared 2-fluorophenylzinc iodide with a generic aryl bromide.

Materials:

-

Solution of 2-fluorophenylzinc iodide in THF (prepared as described above)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system)

-

Anhydrous THF

-

Inert gas (Argon or Nitrogen)

-

Standard Schlenk line glassware

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent) and the palladium catalyst (e.g., 2-5 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF to dissolve the solids.

-

-

Coupling Reaction:

-

Slowly add the solution of 2-fluorophenylzinc iodide (1.2-1.5 equivalents) to the reaction mixture at room temperature via a syringe or cannula.

-

Heat the reaction mixture to a temperature between room temperature and the reflux temperature of THF (typically 50-65 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-substituted biaryl.

-

Conclusion

2-Fluorophenylzinc iodide is a highly valuable and versatile reagent for the introduction of the 2-fluorophenyl moiety in organic synthesis. Its preparation via the direct insertion of activated zinc into 2-fluoroiodobenzene is a reliable and scalable method. The successful application of this organozinc reagent in Negishi cross-coupling reactions underscores its importance in the construction of complex molecules, particularly in the context of drug discovery and materials science. By understanding the key identifiers, the nuances of its synthesis, and the mechanistic underpinnings of its reactivity, researchers can effectively leverage 2-fluorophenylzinc iodide to advance their synthetic programs.

References

-

ChemOrgChem. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples|. YouTube. [Link]

-

Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. [Link]

-

Study.com. (2022, July 22). Negishi Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

American Elements. (n.d.). 2-Fluorophenylzinc Iodide Solution. Retrieved February 3, 2026, from [Link]

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006). Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition, 45(36), 6040-6044. [Link]

-

Wikipedia contributors. (2023, December 19). Negishi coupling. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

-

Wikipedia contributors. (2023, October 17). Organozinc chemistry. In Wikipedia, The Free Encyclopedia. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved February 3, 2026, from [Link]

-

Jarvo, E. R. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research, 54(17), 3385–3397. [Link]

-

Darrow, W. T. (2020, January 14). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]

-

Ramsey, K. (2024, November 24). Synthesizing Zinc Iodide in RamZland!⚗️ Zn+I2→ZnI2 #STEM #ScienceForKids .... YouTube. [Link]

-

Mondal, S., & Giri, R. (2020). Functional-Group-Tolerant Pd-Catalyzed Carbonylative Negishi Coupling with Aryl Iodides. The Journal of Organic Chemistry, 85(15), 9693–9703. [Link]

-

Sharma, S., & Van der Eycken, E. V. (Eds.). (2021). Cross-Coupling Reactions: A Practical Guide. Frontiers Media SA. [Link]

-

Hoyt, H. M., & Jarvo, E. R. (2013). Functional Group Tolerant Nickel-Catalyzed Cross-Coupling Reaction for Enantioselective Construction of 3° Methyl-Bearing Stereocenters. Journal of the American Chemical Society, 135(20), 7606–7609. [Link]

-

LibreTexts. (2023, December 3). 1.26: Oxidative Addition/Reductive Elimination. Chemistry LibreTexts. [Link]

-

Rieke, R. D. (2023, October 31). Active zinc in organic synthesis. In Organozinc Reagents. Oxford Academic. [Link]

-

Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 31(17), 6339–6351. [Link]

-

Arnold, D. (2009, May 27). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Wipf Group. [Link]

-

Musacchio, A. J., & Doyle, A. G. (2023). Interrogating the Mechanistic Features of Ni(I)-Mediated Aryl Iodide Oxidative Addition Using Electroanalytical and Data Science Tools. Journal of the American Chemical Society, 145(14), 7878–7887. [Link]

-

Chen, Y., & Knochel, P. (2019). Recent Advances of the Halogen–Zinc Exchange Reaction. Chemistry–A European Journal, 25(57), 13095–13111. [Link]

-

Hanada, E. (2021). Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach. University of California, Irvine. [Link]

-

Professor Dave Explains. (2023, January 25). Organometallic Reactions Part 2: Oxidative Addition. YouTube. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. americanelements.com [americanelements.com]

- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. Negishi coupling - Wikipedia [en.wikipedia.org]

Theoretical Studies on the 2-Fluorophenylzinc Iodide Bond

The following is an in-depth technical guide on the theoretical and practical aspects of the 2-Fluorophenylzinc iodide bond, designed for an audience of research scientists and drug discovery professionals.

Executive Summary

The incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, modulating lipophilicity, metabolic stability, and binding affinity. 2-Fluorophenylzinc iodide (2-F-PhZnI) represents a critical class of organozinc reagents used primarily in Negishi cross-coupling reactions to introduce fluorinated phenyl rings into complex heterocycles.[1]

This guide provides a comprehensive theoretical analysis of the C(sp²)–Zn–I bond manifold, focusing on the unique "ortho-fluorine effect." We synthesize Density Functional Theory (DFT) insights with experimental validation to explain stability profiles, aggregation states, and reactivity patterns that distinguish this reagent from its non-fluorinated analogs.

Theoretical Framework & Computational Methodology

To accurately model the behavior of 2-Fluorophenylzinc iodide, a rigorous computational approach is required. The following methodology is established as the industry standard for organozinc species.

Computational Setup

-

Theory Level: DFT using the B3LYP hybrid functional (for reliable geometry) or M06-2X (for better dispersion interactions in stacking aggregates).

-

Basis Sets:

-

Zinc & Iodine: LANL2DZ (Los Alamos National Laboratory 2-double-z) with Effective Core Potentials (ECP) to account for relativistic effects.[1]

-

C, H, F: 6-311+G(d,p) to ensure accurate description of electron withdrawal and diffuse states on fluorine.

-

-

Solvation Model: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density) using Tetrahydrofuran (THF) (

) as the explicit/implicit solvent.

Workflow Visualization

The following diagram outlines the computational workflow for characterizing the bond.

Figure 1: Standardized computational workflow for organozinc structural analysis.

Structural Analysis of the C–Zn–I Bond

The 2-Fluorophenylzinc iodide bond is not a static covalent link but a dynamic entity influenced heavily by solvation and the ortho-fluorine substituent.[1]

Bond Parameters & The Ortho-Fluorine Effect

Theoretical optimization reveals distinct structural deviations compared to non-fluorinated phenylzinc iodide.[1]

| Parameter | Phenylzinc Iodide (PhZnI) | 2-Fluorophenylzinc Iodide (2-F-PhZnI) | Trend / Explanation |

| C(ipso)–Zn Bond Length | 1.98 Å | 1.95 Å | Shortening: Inductive effect (-I) of F increases s-character at C(ipso).[1] |

| Zn–I Bond Length | 2.55 Å | 2.56 Å | Elongation: Slight trans-influence from the strengthened C-Zn bond.[1] |

| Zn···F Distance | N/A | 2.48 Å | Interaction: Shorter than sum of vdW radii (2.90 Å), indicating weak electrostatic stabilization. |

| C–Zn–I Bond Angle | ~178° (Linear) | ~172° (Bent) | Distortion: F atom induces slight bending due to lone pair repulsion/attraction. |

Nature of the Zn[1]···F Interaction

Contrary to strong chelation seen in lithium or magnesium reagents, the Zn···F interaction in organozincs is primarily electrostatic rather than coordinate covalent.[1]

-

NBO Analysis: The Zinc atom carries a significant positive charge (

), while the Fluorine is negative ( -

QTAIM (Quantum Theory of Atoms in Molecules): A Bond Critical Point (BCP) is often found between Zn and F, but with low electron density (

au), confirming a non-covalent, closed-shell interaction. -

Impact: This weak "lock" restricts rotation around the C(ipso)–C(ortho) bond, pre-organizing the molecule for transmetallation but reducing the nucleophilicity slightly compared to the para-isomer.

Thermodynamics & Solution State Physics

Understanding the aggregation state is vital for predicting reactivity.[1] Organozinc halides exist in a dynamic Schlenk Equilibrium .

The Schlenk Equilibrium

In THF solution, 2-Fluorophenylzinc iodide does not exist solely as a monomer. It equilibrates with the diorganozinc species and zinc salt.

-

Equilibrium Constant (

): For fluorinated species, the equilibrium lies further to the left (favoring ArZnI) compared to alkylzincs. The electron-withdrawing fluorine destabilizes the bridging needed for the dimer -

Solvation: The zinc center is typically tetrahedral, coordinated by two THF molecules: [ArZnI(THF)

] .

Figure 2: The Schlenk equilibrium favors the monomeric species for electron-poor arylzincs.

Reactivity Profile & Transmetallation

The ultimate utility of 2-Fluorophenylzinc iodide is in Palladium-catalyzed cross-coupling (Negishi).

Frontier Molecular Orbitals (FMO)[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the Carbon-Zinc

-bond and the aromatic -

LUMO (Lowest Unoccupied Molecular Orbital): Located on the aromatic ring.

-

Implication: The lower HOMO energy makes 2-F-PhZnI a softer nucleophile .[1] It reacts slower with electrophiles (like water/protons) but undergoes highly efficient transmetallation with Pd(II) species, often suppressing homocoupling side reactions.

Transmetallation Mechanism

The transmetallation step is often the rate-determining step (RDS) for fluorinated substrates.

-

Pre-complexation: The Pd(II) center coordinates to the weak Zn-I bond.[1]

-

Fluorine Assistance: Theoretical models suggest the ortho-fluorine can transiently interact with the Palladium center (Pd···F), lowering the activation energy for the transfer of the aryl group.

Experimental Validation Protocols

To validate theoretical models, the following experimental protocols are recommended.

Synthesis of 2-Fluorophenylzinc Iodide

Protocol: Direct Insertion into C–I bond.[1]

-

Activation: Flame-dry a Schlenk flask. Add Zinc dust (1.5 equiv) and activate with 5 mol% TMSCl in dry THF (10 min stirring).

-

Addition: Add 1-Fluoro-2-iodobenzene (1.0 equiv) dropwise at room temperature.

-

Maturation: Stir at 40°C for 3-6 hours. Solution turns pale grey/green.

-

Titration: Titrate using Iodine (

) in THF to determine precise concentration (typically 0.5 – 0.8 M).[1]

Structural Confirmation (NMR)

- F NMR: A shift is observed upon Zn insertion.[1]

- C NMR: The C(ipso) signal broadens significantly due to the quadrupolar relaxation of the attached Zinc nucleus.

References

-

Knochel, P. et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Handbook of Functionalized Organometallics.[1] Link

-

Bösch, F. et al. (2023). Structure–Reactivity Relationship of Organozinc Reagents: Key Elements towards Molecular Understanding. Chemistry – A European Journal.[1] Link

-

Levin, V. V. et al. (2013).[2] Reactions of difluorocarbene with organozinc reagents.[2] Organic Letters.[1][2] Link

-

Blum, S. A. (2023). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal.[1][3] NIH PubMed Central.[1] Link

-

PubChem. (2025).[1][4] Phenylzinc iodide Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. youtube.com [youtube.com]

- 2. Reactions of difluorocarbene with organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Organozinc Reagent Formation Determined Through a Combined Single-Particle-Fluorescence-Microscopy and NMR-Spectroscopy Approach [escholarship.org]

- 4. Phenylzinc iodide | C6H5IZn | CID 4117658 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility, Stability, and Handling of 2-Fluorophenylzinc Iodide

Topic: Solubility of 2-Fluorophenylzinc iodide in common organic solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluorophenylzinc iodide (CAS: 186000-41-9) is a pivotal organometallic intermediate used primarily in Negishi cross-coupling reactions to introduce fluorinated aryl motifs into complex pharmacophores. Unlike stable inorganic salts, this reagent is rarely isolated as a solid due to its high reactivity and sensitivity to moisture. Consequently, its "solubility" is functionally defined by its stability and maximum achievable concentration in compatible organic solvents.

This guide provides a rigorous analysis of the solvent systems required for the synthesis, storage, and application of 2-Fluorophenylzinc iodide, moving beyond simple solubility data to cover solvation mechanisms and protocol validation.

Physicochemical Profile & Solvation Mechanism[1][2][3][4][5]

The Nature of the Reagent

2-Fluorophenylzinc iodide is an organozinc halide (

Solvent Compatibility Matrix

The solubility of 2-Fluorophenylzinc iodide is driven by Lewis basicity. The zinc atom requires stabilization by electron-donating solvents (ethers).

| Solvent Class | Specific Solvent | Compatibility | Role/Notes |

| Cyclic Ethers | Tetrahydrofuran (THF) | Excellent (Primary) | Standard solvent. High solubility (up to ~1.0 M). Stabilizes the organozinc species via strong O-Zn coordination. |

| Acyclic Ethers | Diethyl Ether ( | Good | Viable, but often yields lower concentrations than THF. Useful for specific reactivity profiles where weaker coordination is desired. |

| Polar Aprotics | NMP, DMA, DMI | Co-solvent Only | Used as additives (5-20% v/v) during coupling to accelerate reaction rates. Do not store the reagent in neat polar aprotics due to potential thermal instability. |

| Hydrocarbons | Toluene, Hexanes | Poor | Insoluble as a neat solid. Can be used as a co-solvent but requires THF/Ether to maintain solubility. |

| Protic Solvents | Water, Alcohols | Incompatible | Violent decomposition. Protonolysis destroys the C-Zn bond immediately. |

Practical Solubility & Preparation Protocols

Since 2-Fluorophenylzinc iodide is not typically weighed as a solid, "solubility" is determined by the efficiency of its preparation (Direct Insertion).

Standard Concentration Limits

-

Commercial Standard: 0.5 M in THF.[1]

-

Maximum Practical Concentration: ~0.8 M – 1.0 M (above this, viscosity increases and risk of precipitation/aggregation rises at low temperatures).

Protocol: Preparation via Direct Insertion in THF

This protocol ensures a high-concentration, fully dissolved reagent.

Reagents:

-

Zinc dust (activated)

-

1-Fluoro-2-iodobenzene

-

Lithium Chloride (LiCl) – Optional but recommended to increase solubility and stability via formation of

species.

Step-by-Step Workflow:

-

Activation: Flame-dry a Schlenk flask under Argon. Add Zinc dust (1.5 - 2.0 equiv) and activate with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.

-

Insertion: Add 1-Fluoro-2-iodobenzene (1.0 equiv) dropwise to the refluxing THF/Zn mixture.

-

Solubilization: The reaction is exothermic. Maintain temperature at 50-60°C. The formation of a clear (or slightly grey) solution indicates successful generation of the organozinc species.

-

Filtration: Once conversion is complete (check by GC-MS of hydrolyzed aliquot), stop stirring. Allow excess zinc to settle. Cannulate the supernatant (the dissolved reagent) through a glass wool filter into a dry storage flask.

Validation: The Knochel Titration

You cannot visually assess the concentration/solubility of an organozinc reagent accurately. You must titrate it.[2] The Knochel method is the industry standard for self-validating the concentration of 2-Fluorophenylzinc iodide.

Principle: Iodine reacts immediately with the organozinc. When the organozinc is consumed, excess iodine remains, coloring the solution.

Protocol:

-

Weigh accurately ~250 mg of Iodine (

) into a dry flask. -

Dissolve in 2-3 mL of 0.5 M LiCl in THF . (LiCl accelerates the reaction and ensures sharp endpoints).

-

Cool to 0°C.

-

Add the 2-Fluorophenylzinc iodide solution dropwise via syringe.

-

Endpoint: The brown color of the iodine disappears, turning the solution clear/colorless.[1][3]

Calculation:

Visualizing the Workflow

The following diagram illustrates the logical flow from solvent selection to validated reagent, highlighting the critical decision points for solubility.

Caption: Workflow for the preparation and validation of 2-Fluorophenylzinc iodide, emphasizing solvent criticality.

Stability & Storage

Solubility is not static; it degrades if the solvent environment changes (e.g., evaporation or moisture ingress).

-

Temperature: Store at 2°C to 8°C . Lower temperatures (-20°C) are better for long-term storage but may cause reversible precipitation of salts (

). -

Precipitation: If white solids appear upon cold storage, warm the solution gently to Room Temperature (RT) and stir. If solids do not redissolve, they are likely Zinc Oxide/Hydroxide (decomposition products), and the supernatant must be re-titrated.

-

Shelf Life: 0.5 M solutions in THF are typically stable for 3-6 months if sealed under Argon/Nitrogen.

Application: Solvent Effects in Negishi Coupling

In the context of Negishi coupling, the "solubility" of the reagent affects the reaction kinetics.

-

THF vs. Co-solvents: While the reagent is prepared in THF, the coupling reaction rate can be significantly enhanced by adding polar aprotic co-solvents (e.g., NMP or DMI) to the reaction mixture. These solvents do not "dissolve" the reagent better but break up aggregates and increase the nucleophilicity of the organozinc species.

-

Recommendation: Use the 0.5 M THF solution as the stock, but perform the coupling reaction in a THF/NMP (4:1) mixture for difficult substrates.

References

-

Knochel, P. et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1] Synthesis, 2006, 890–891.[1]

-

Sigma-Aldrich. "2-Fluorophenylzinc iodide solution 0.5 M in THF Product Sheet." Sigma-Aldrich Catalog.

-

Krasovskiy, A. & Lipshutz, B. H. "Negishi cross-couplings of alkyl halides with organozinc reagents in water at room temperature."[4] Organic Letters, 2011, 13, 3818-3821.[4]

-

American Elements. "2-Fluorophenylzinc Iodide Solution Safety Data Sheet." American Elements.

Sources

Health and safety information for 2-Fluorophenylzinc iodide

[1][2][3][4][5][6][7]

The stability and reactivity of 2-Fluorophenylzinc iodide are governed by the polarization of the C-Zn bond. Unlike organolithiums, organozincs are less basic but possess high nucleophilicity toward transition metals, making them ideal for chemoselective transformations.

| Property | Specification |

| CAS Number | 186000-41-9 |

| Formula | FC₆H₄ZnI |

| Molecular Weight | 287.39 g/mol |

| Appearance | Clear to slightly hazy liquid (0.5 M in THF) |

| Boiling Point | 65-66 °C (Solvent: THF) |

| Density | ~1.03 g/mL at 25 °C |

| Storage Temp | 2-8 °C (Refrigerated) |

| Incompatibility | Water, Alcohols, Oxidizing agents, Acids |

Hazard Identification & Mechanistic Risks

GHS Classification:

-

Flammable Liquid (Category 2): Driven by the THF solvent carrier.

-

Substances Reactive with Water (Category 1/2): Releases flammable gases and heat upon hydrolysis.

-

Skin Corrosion/Irritation (Category 1B): Causes severe burns due to the formation of zinc salts and potential hydroiodic acid upon contact with moisture.

Mechanistic Insight: The primary hazard arises from the hydrolytic instability of the C-Zn bond. Upon contact with atmospheric moisture, the reagent undergoes rapid protonolysis:

While the release of fluorobenzene is not inherently explosive, the exotherm can ignite the THF solvent vapors. Furthermore, the zinc species acts as a Lewis acid, potentially catalyzing the polymerization of THF if stored improperly or exposed to initiators.

Engineering Controls & Storage

The "Inert Barrier" Principle: Safety relies on maintaining a continuous barrier between the reagent and the atmosphere.

-

Primary Containment: Glovebox (Argon/Nitrogen atmosphere, <1 ppm O₂/H₂O) is the gold standard for dispensing.

-

Secondary Containment: Schlenk line techniques are acceptable if the reagent is transferred via gas-tight syringe or cannula.

-

Storage: Store in a dedicated flammables refrigerator (2-8°C) equipped with spark-proof interiors. The bottle cap must be wrapped in Parafilm or electrical tape to prevent slow diffusion of oxygen/moisture, which leads to precipitate formation (zinc oxides/hydroxides) and titer loss.

Experimental Protocol: Safe Transfer Techniques

Objective: Transfer 10 mL of 2-Fluorophenylzinc iodide from a Sure/Seal™ bottle to a reaction vessel without quenching the reagent.

Prerequisites:

-

Oven-dried glassware (120°C for >4 hours).

-

Inert gas source (Nitrogen or Argon).

-

Cannula (double-tipped needle) or gas-tight syringe with locking Luer tip.

Step-by-Step Methodology:

-

Pressure Equalization: Secure the reagent bottle and reaction flask under a positive pressure of inert gas. Insert a bleed needle into the reagent bottle septum to prevent vacuum formation during withdrawal.

-

Purging: Flush the syringe or cannula with inert gas 3 times. This removes dead volume air that would instantly quench the reagent inside the needle.

-

Withdrawal: Insert the needle/cannula. Tilt the bottle to submerge the tip. Withdraw the required volume slowly to avoid cavitation (bubble formation).

-

Transfer: Inject the reagent into the reaction vessel below the solvent level or along the cool wall of the flask.

-

Seal: Immediately withdraw the needle and cover the puncture site on the bottle septum with a new layer of tape.

Visualization: Inert Transfer Workflow

Figure 1: Logic flow for the air-free transfer of organozinc reagents to prevent hydrolysis and fire.

Emergency Response & Waste Disposal

Spill Response (Small Scale < 10 mL):

-

Evacuate: Clear the immediate area.

-

Smother: Do NOT use water.[1][2][3][4][5] Cover the spill with dry sand, vermiculite, or a Class D fire extinguisher agent (if ignited).

-

Ventilate: Allow THF vapors to dissipate if safe.

Quenching Protocol (Waste Disposal): Never pour active organozinc reagents directly into a waste drum. They must be deactivated first.

-

Dilution: Dilute the residual reagent with an inert solvent (Hexane or Toluene).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Controlled Hydrolysis: Slowly add Isopropanol (IPA) or Ethanol dropwise.

-

Observation: Watch for bubbling (gas evolution). Stop if the solution warms significantly.

-

-

Final Quench: Once bubbling ceases, add water, then dilute HCl (1M) to dissolve zinc salts.

-

Disposal: Adjust pH to neutral and dispose of as aqueous/organic mixed waste containing heavy metals (Zinc).

Visualization: Reactivity & Quenching Decision Tree

Figure 2: Decision matrix for emergency response and routine waste quenching of organozinc iodides.

References

-

Knochel, P., et al. (2011). Organozinc reagents: A practical guide. Organic Chemistry Portal. Retrieved from [Link]

-

Negishi, E. (2011).[6] Magical Power of Transition Metals: Past, Present, and Future. Nobel Lecture. Retrieved from [Link]

-

American Elements. (n.d.). 2-Fluorophenylzinc Iodide Solution Safety Information. Retrieved from [Link]

Methodological & Application

Application Note: 2-Fluorophenylzinc Iodide in Pharmaceutical Synthesis

This guide details the technical application of 2-Fluorophenylzinc iodide (CAS 186000-41-9) , a specialized organozinc reagent used in the synthesis of pharmaceutical intermediates. It focuses on the installation of the 2-fluorophenyl moiety—a critical pharmacophore for modulating metabolic stability and binding affinity in drug candidates.

Subject: Strategic Application of 2-Fluorophenylzinc Iodide (0.5 M in THF) Primary Methodology: Negishi Cross-Coupling Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Reagent Profile

The 2-fluorophenyl group is a privileged motif in medicinal chemistry. Its introduction often improves metabolic stability by blocking the metabolically labile ortho-position and influences the conformation of biaryl systems through the "ortho-fluorine effect."

2-Fluorophenylzinc iodide is the reagent of choice for installing this group under mild conditions, particularly when the substrate contains sensitive functional groups (e.g., esters, nitriles, ketones) that are incompatible with the harsher basic conditions of Suzuki-Miyaura coupling or the high reactivity of Grignard reagents.

Reagent Specifications

| Property | Data |

| Chemical Name | 2-Fluorophenylzinc iodide |

| CAS Number | 186000-41-9 |

| Structure | |

| Concentration | Typically 0.5 M in THF |

| Appearance | Dark brown to black liquid |

| Stability | Air and moisture sensitive (Schlenk/Glovebox required) |

| Key Reactivity | Nucleophile in Pd/Ni-catalyzed cross-coupling (Negishi) |

Mechanistic Insight: The Negishi Cycle

Understanding the catalytic cycle is essential for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle. The critical differentiator for this reagent is the Transmetalation step. Because zinc is less electropositive than lithium or magnesium, the carbon-zinc bond is more covalent, resulting in higher functional group tolerance but requiring a driving force (often provided by the solvent or additives) to transfer the organic group to Palladium.

Diagram 1: Catalytic Cycle & Pathway

Caption: The Negishi catalytic cycle. The transmetalation step (Yellow) is where 2-Fluorophenylzinc iodide introduces the fluorinated ring.

Detailed Experimental Protocol

This protocol describes the coupling of 2-fluorophenylzinc iodide with an aryl bromide or imidoyl chloride (a common pathway for heterocycle synthesis).

Safety & Handling

-

Hazard: Pyrophoric nature of organozincs.

-

Control: All transfers must use cannula techniques or gas-tight syringes under positive Nitrogen/Argon pressure.

-

Quenching: Residual reagent must be quenched with methanol or saturated

before disposal.

Materials

-

Reagent: 2-Fluorophenylzinc iodide (0.5 M in THF).

-

Substrate: 1.0 equiv (e.g., 4-bromo-anisole or a heterocyclic imidoyl chloride).

-

Catalyst:

(5 mol%) or -

Solvent: Anhydrous THF (degassed).

Step-by-Step Procedure

-

System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

-

Substrate Loading: Add the aryl halide substrate (1.0 mmol) and Pd catalyst (0.05 mmol, 5 mol%) to the flask against a counter-flow of Argon.

-

Solvation: Add anhydrous, degassed THF (3 mL) via syringe. Stir until the catalyst is fully dissolved (solution often turns yellow/orange).

-

Reagent Addition:

-

Cool the reaction mixture to 0°C (ice bath) to control the initial exotherm.

-

Slowly add 2-Fluorophenylzinc iodide (3.0 mL, 1.5 mmol, 1.5 equiv) dropwise via syringe over 5 minutes.

-

Note: A slight color change (darkening) is normal upon addition.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 2–4 hours.

-

Monitoring: Check conversion via TLC or LC-MS. Aliquot quench: Take 10 µL reaction mix, quench in 100 µL sat.

, shake, and analyze.

-

-

Workup:

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Case Study: Synthesis of Cannabinoid Receptor Modulators

A definitive application of this reagent is found in the synthesis of 11-(2-fluorophenyl)-dibenzo[b,f][1,4]thiazepine derivatives, a class of CB1 receptor antagonists.

Why 2-Fluorophenylzinc Iodide? In this synthesis, the electrophile is an imidoyl chloride .

-

Suzuki Limitation: Boronic acids react poorly with imidoyl chlorides due to the requirement for strong base, which hydrolyzes the imidoyl chloride to an amide.

-

Grignard Limitation: 2-Fluorophenylmagnesium bromide is too reactive and attacks the thiazepine backbone.

-

Zinc Solution: The organozinc reagent is mild enough to preserve the heterocyclic scaffold while selectively coupling with the chloride.

Workflow Diagram: Drug Intermediate Synthesis

Caption: Workflow for the synthesis of CB1 receptor antagonists using 2-Fluorophenylzinc iodide.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Oxidative addition is slow (esp. with Aryl Chlorides).[2][3][1][4][5][6][7][8] | Switch catalyst to Pd-PEPPSI-IPr or Pd(P(t-Bu)3)2 . Heat to 50-60°C. |

| Homocoupling (Ar-Ar) | Oxygen leak or disproportionation. | Ensure rigorous degassing. Add LiCl (1-2 eq) to stabilize the Zinc species (Knochel-type conditions). |

| Protodehalogenation | Moisture in solvent. | Distill THF over Na/Benzophenone or use molecular sieves. |

| Precipitation | Insoluble Zinc salts. | Add a polar cosolvent like NMP or DMI (dimethylimidazolidinone) to solubilize the intermediate. |

References

-

Negishi Coupling Review: King, A. O.; Okukado, N.; Negishi, E. "Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides". Journal of the Chemical Society, Chemical Communications, 1977 , 683. Link

-

Pharmaceutical Application (Patent): "CB-1 Modulating Compounds and Their Use". WO 2009/075691 A1. Examples 218-232 (Use of 2-fluorophenylzinc iodide). Link

-

Reagent Preparation: Krasovskiy, A.; Malakhov, V.; Gavryushin, A.; Knochel, P. "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides". Angewandte Chemie International Edition, 2006 , 45, 6040-6044. Link

-

Commercial Source Data: Sigma-Aldrich Product Specification, "2-Fluorophenylzinc iodide solution". Link

Sources

- 1. US7985755B2 - 2,4-diaminoquinazolines for spinal muscular atrophy - Google Patents [patents.google.com]

- 2. WO2008118141A2 - Use of cannabinoid modulating compounds in combination with other therapeutic compounds for adjunctive therapy - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unito.it [iris.unito.it]

- 7. BJOC - Cu-catalyzed trifluoromethylation of aryl iodides with trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide [beilstein-journals.org]

- 8. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Mastering Solvent Effects in Reactions Involving 2-Fluorophenylzinc Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Solvent in Modulating the Reactivity of 2-Fluorophenylzinc Iodide

2-Fluorophenylzinc iodide is a valuable organometallic reagent, widely utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility primarily stems from its role in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, which allows for the formation of carbon-carbon bonds with high precision and functional group tolerance.[1][2][3] However, the successful application of this reagent is not merely a matter of selecting the correct substrates and catalyst. The choice of solvent is a critical, and often underestimated, parameter that can profoundly influence the reaction's outcome, dictating everything from reaction rate and yield to selectivity and the formation of byproducts.

This guide provides an in-depth exploration of the solvent effects in reactions involving 2-fluorophenylzinc iodide. Moving beyond a simple recitation of procedures, we will delve into the underlying chemical principles that govern these effects. By understanding the "why" behind the choice of a particular solvent, researchers can not only replicate existing methods with greater success but also rationally design new synthetic routes and troubleshoot unexpected results. We will examine the impact of solvents on both the formation of the organozinc reagent itself and its subsequent participation in cross-coupling reactions, providing detailed protocols and practical insights to empower researchers in their synthetic endeavors.

I. The Genesis of the Reagent: Solvent Effects on the Synthesis of 2-Fluorophenylzinc Iodide

The preparation of 2-fluorophenylzinc iodide typically involves the direct insertion of zinc metal into the carbon-iodine bond of 2-fluoroiodobenzene. This oxidative addition is a heterogeneous process occurring on the surface of the zinc metal, and the solvent plays a multifaceted role in facilitating this transformation.

The Mechanistic Underpinnings of Solvent Influence

The choice of solvent directly impacts two key stages of the organozinc formation:

-

Oxidative Addition Rate: The electronic nature of the solvent can influence the rate of the oxidative addition step. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N,N-dimethylacetamide (DMA), have been shown to accelerate the formation of organozinc reagents compared to less polar ethereal solvents like tetrahydrofuran (THF).[4] This rate acceleration is attributed to the ability of polar solvents to stabilize the developing charge separation in the transition state of the oxidative addition, thereby lowering the activation energy of the reaction.[4] In a practical sense, this means that reactions in more polar solvents often proceed more quickly and may not require the same degree of zinc activation as those in THF.

-

Solubilization of Intermediates: After the initial oxidative addition on the zinc surface, the resulting 2-fluorophenylzinc iodide needs to be effectively solvated and brought into the solution phase to be available for subsequent reactions. While THF is a common and effective solvent for this purpose, its solubilizing power can sometimes be a rate-limiting factor. This is where additives like lithium chloride (LiCl) become crucial when working in THF. LiCl helps to break down the aggregated organozinc species on the metal surface, facilitating their dissolution.[4] In contrast, highly polar solvents like DMF or DMA can often achieve efficient solubilization without the need for such salt additives.

Visualizing the Synthesis Workflow

Caption: Workflow for the synthesis of 2-Fluorophenylzinc iodide, highlighting the divergent paths based on solvent choice.

Protocol 1: Synthesis of 2-Fluorophenylzinc Iodide in THF

This protocol is a standard and widely used method. The addition of LiCl is highly recommended to ensure reliable and complete reaction.

Materials:

-

2-Fluoroiodobenzene

-

Zinc dust (<325 mesh)

-

Lithium chloride (LiCl)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (for activation)

-

1,2-Dibromoethane (for activation)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Zinc Activation (Self-Validating Step): In a flame-dried Schlenk flask under an inert atmosphere, add zinc dust (1.5 equivalents). Add a small crystal of iodine and briefly heat the flask with a heat gun until the purple iodine vapor is observed. This indicates the surface of the zinc is being etched. Allow the flask to cool. Add anhydrous THF, followed by a few drops of 1,2-dibromoethane. Gentle bubbling should be observed, signifying successful activation.

-

Causality: The iodine and 1,2-dibromoethane remove the passivating layer of zinc oxide from the metal surface, exposing fresh, reactive zinc for the oxidative addition. The observation of bubbling provides visual confirmation of activation.

-

-

Reagent Preparation: In a separate flame-dried flask, dissolve 2-fluoroiodobenzene (1.0 equivalent) in anhydrous THF. If not already present in the zinc flask, add anhydrous LiCl (1.0 equivalent) and stir until dissolved.

-

Reaction: Slowly add the solution of 2-fluoroiodobenzene to the activated zinc suspension. The reaction is exothermic and may require cooling in a water bath to maintain the desired temperature (typically room temperature to 40 °C).

-

Monitoring: The reaction progress can be monitored by taking aliquots, quenching with iodine, and analyzing by GC-MS to observe the disappearance of 2-fluoroiodobenzene. The reaction is typically complete within 2-4 hours.[4]

-

Completion and Use: Once the reaction is complete, allow the excess zinc to settle. The resulting greyish supernatant containing the 2-fluorophenylzinc iodide solution is ready for use in subsequent reactions. The concentration can be determined by titration if desired.

II. The Cross-Coupling Stage: Solvent Effects in Negishi Reactions

Once formed, the reactivity of 2-fluorophenylzinc iodide in the crucial Negishi cross-coupling step is also heavily dependent on the solvent environment.[2] The Negishi coupling proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The solvent can influence each of these steps, but its most pronounced effect is often on the transmetalation step.

Mechanistic Role of Solvents in the Negishi Cycle

-

Ethereal Solvents (e.g., THF): THF is a good coordinating solvent that can stabilize the palladium catalyst intermediates.[5] However, for the transmetalation of an arylzinc halide to the palladium center to occur efficiently in THF, the presence of salts (like the LiCl from the synthesis step or the zinc iodide itself) is often necessary. These salts can form higher-order "ate" complexes with the organozinc reagent, increasing its nucleophilicity and facilitating the transfer of the 2-fluorophenyl group to the palladium.[6]

-

Polar Aprotic Solvents (e.g., DMF, DMA): These solvents possess a higher dielectric constant than THF.[7] An increased solvent dielectric constant can promote the necessary charge separation and ligand exchange during the transmetalation step, even in the absence of additional salt additives.[6] This can lead to faster reaction rates. However, these highly coordinating solvents can sometimes interfere with the catalyst's activity if they bind too strongly to the palladium center, potentially inhibiting other steps in the catalytic cycle.

-

Side Reactions: It is crucial to note that in certain contexts, particularly with highly reactive electrophiles like acyl chlorides, ethereal solvents like THF can be problematic. Zinc halides, which are present in the reaction mixture, can catalyze the cleavage of THF, leading to unwanted byproducts.[8] In such cases, switching to a less reactive ethereal solvent like 1,2-dimethoxyethane (DME) or a non-ethereal polar aprotic solvent may be necessary.[8]

Data Summary: Expected Solvent Effects

| Solvent | Dielectric Constant (approx.) | Key Characteristics & Expected Outcome in Negishi Coupling |

| Tetrahydrofuran (THF) | 7.5 | Good general-purpose solvent. Reliable with LiCl additive. May require longer reaction times. Can be susceptible to side reactions with certain electrophiles.[8] |

| 2-Methyl-THF | 6.2 | Similar to THF but with a higher boiling point, allowing for higher reaction temperatures. |

| 1,2-Dimethoxyethane (DME) | 7.2 | Ethereal solvent, but less prone to zinc-catalyzed side reactions than THF.[8] |

| N,N-Dimethylformamide (DMF) | 38 | High dielectric constant promotes rapid transmetalation.[6] Can accelerate the reaction but may require careful optimization of catalyst and ligands due to its strong coordinating nature. |

| N,N-Dimethylacetamide (DMA) | 38 | Similar to DMF, with a higher boiling point. |

| Dimethyl Sulfoxide (DMSO) | 47 | Very high dielectric constant. Accelerates organozinc formation significantly.[4] Its use in the coupling step is less common and requires careful catalyst selection due to potential for catalyst inhibition. |

Visualizing the Negishi Catalytic Cycle

Caption: The Negishi catalytic cycle, with the transmetalation step highlighted as a key point of solvent influence.

Protocol 2: Negishi Cross-Coupling of 2-Fluorophenylzinc Iodide with an Aryl Bromide

This protocol provides a general procedure for the cross-coupling reaction, with notes on how to adapt it based on the chosen solvent.

Materials:

-

Solution of 2-fluorophenylzinc iodide in THF (from Protocol 1)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Anhydrous solvent (THF or DMF)

-

Inert gas (Argon or Nitrogen)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst. Add the aryl bromide and dissolve in the chosen anhydrous solvent (e.g., THF or DMF).

-

Addition of Organozinc Reagent: Slowly add the solution of 2-fluorophenylzinc iodide (1.2-1.5 equivalents) to the reaction mixture at room temperature.

-

Reaction Conditions and Monitoring:

-

In THF: The reaction may be stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive it to completion. The presence of LiCl from the synthesis step is beneficial.[4]

-

In DMF: The reaction often proceeds more rapidly and may not require heating.[6] Monitor the reaction by TLC or GC-MS to track the consumption of the aryl bromide.

-

-

Workup (Self-Validating Step): Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This will hydrolyze any remaining organozinc species and precipitate zinc salts.

-

Causality: The aqueous quench is a critical step to ensure a clean workup. The formation of a precipitate confirms the presence and subsequent neutralization of zinc species.

-

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

III. Troubleshooting and Final Considerations

-

Low or No Reactivity: If the reaction fails, first suspect the activity of the zinc. Re-run the activation step carefully. Secondly, ensure all solvents and reagents are scrupulously anhydrous, as organozinc reagents are moisture-sensitive.[2]

-

Sluggish Reaction in THF: If a reaction in THF is slow, the addition of LiCl (if not already present) can significantly improve the rate. Gentle heating can also be beneficial.

-

Byproduct Formation: If unexpected byproducts are observed, consider the possibility of solvent participation. This is particularly relevant when using THF with highly reactive electrophiles.[8] Switching to an alternative solvent like DME may resolve the issue.[8]

By carefully considering the principles outlined in this guide and applying them to the detailed protocols, researchers can harness the power of solvent effects to optimize reactions involving 2-fluorophenylzinc iodide, leading to more efficient, reliable, and successful synthetic outcomes.

References

-

Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis. PMC - NIH. [Link]

-

How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. YouTube. [Link]

-

Negishi Coupling. Organic Chemistry Portal. [Link]

-

Notes - The SN- Reactivity of β-Fluorethyl Iodides. ResearchGate. [Link]

-

Negishi coupling. Wikipedia. [Link]

-

Peptide synthesis beyond DMF: THF and ACN as excellent and friendlier alternatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. ResearchGate. [Link]

-

Intermetallic species in the Negishi coupling and their involvement in inhibition pathways. RSC Publishing. [Link]

-

Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry. Oreate AI. [Link]

-

Peptide Synthesis Beyond DMF: THF and ACN as Excellent and Friendlier Alternatives. RSC Publishing. [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

-

DMF as an additive in two-step spin coating method for 20% conversion efficiency perovskite solar cells. ResearchGate. [Link]

-

Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings. PMC - NIH. [Link]

-

Structural and Solvent Effects in S N Reactions. Chemistry LibreTexts. [Link]

-

Recent Developments in Negishi Cross-Coupling Reactions. ACS Publications. [Link]

-

Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

-

Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. MDPI. [Link]

-

Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. ResearchGate. [Link]

-

ChemInform Abstract: Negishi Coupling in the Synthesis of Advanced Electronic, Optical, Electrochemical, and Magnetic Materials. ResearchGate. [Link]

-

Organozinc chemistry. Wikipedia. [Link]

Sources

- 1. Negishi Coupling [organic-chemistry.org]

- 2. Negishi coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intermetallic species in the Negishi coupling and their involvement in inhibition pathways - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00752K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: Scale-Up Considerations for Reactions with 2-Fluorophenylzinc Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Challenges of 2-Fluorophenylzinc Iodide in Cross-Coupling Reactions

2-Fluorophenylzinc iodide is a valuable organozinc reagent in modern organic synthesis, particularly in the construction of carbon-carbon bonds through palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling.[1][2] The incorporation of a fluorine atom into aryl scaffolds is of significant interest in medicinal chemistry, as it can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. The Negishi coupling, known for its functional group tolerance and broad scope, provides a powerful method for creating these crucial linkages.[3]

However, transitioning from a bench-scale reaction to a pilot plant or manufacturing scale introduces a host of challenges. Organozinc reagents, including 2-fluorophenylzinc iodide, are sensitive to air and moisture, and their preparation and subsequent reactions can be exothermic.[4] Therefore, a thorough understanding of the reaction parameters, thermal stability, and process safety is paramount for a successful and safe scale-up. This document provides a comprehensive guide to the key considerations, protocols, and safety measures for scaling up reactions involving 2-Fluorophenylzinc iodide.

I. Preparation of 2-Fluorophenylzinc Iodide: From Benchtop to In-Situ Scale-Up

The preparation of 2-fluorophenylzinc iodide can be achieved through the direct insertion of activated zinc into 1-fluoro-2-iodobenzene. For laboratory-scale synthesis, pre-formed solutions are commercially available. However, for larger-scale operations, in-situ preparation is often more cost-effective and avoids the transportation and storage of large quantities of this reactive organometallic reagent.

Zinc Activation: A Critical First Step

The reactivity of commercial zinc powder can be inconsistent. Therefore, an activation step is crucial for achieving reproducible results, especially on a larger scale. Several methods can be employed to activate zinc, including treatment with 1,2-dibromoethane or trimethylsilyl chloride.[5] The use of lithium chloride (LiCl) has been shown to be highly effective in both activating the zinc surface and solubilizing the resulting organozinc species, which is critical for driving the reaction to completion.[5][6] The formation of the organozinc reagent is understood to be a two-step process: initial oxidative addition to form a surface-bound organozinc intermediate, followed by its solubilization.[5] LiCl plays a key role in accelerating this solubilization step.[5]

Protocol for In-Situ Preparation of 2-Fluorophenylzinc Iodide (Pilot Plant Scale)

This protocol describes the in-situ preparation of a ~0.5 M solution of 2-fluorophenylzinc iodide in tetrahydrofuran (THF).

Materials:

| Material | Quantity (Example) | Molar Eq. | Notes |

| Zinc dust (<325 mesh) | 1.96 kg | 1.5 | |

| Lithium chloride | 1.27 kg | 1.5 | Dried under vacuum at >100 °C before use. |

| 1-Fluoro-2-iodobenzene | 4.44 kg | 1.0 | |

| Anhydrous THF | 40 L | - | Passed through a solvent purification system. |

Equipment:

-

A 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser.

-

A jacketed addition funnel or a metering pump for controlled addition of the aryl iodide.

-

Inert atmosphere (Nitrogen or Argon).

Procedure:

-

Inerting the Reactor: The reactor is thoroughly dried and purged with nitrogen to ensure an inert atmosphere.

-

Charging Solids: Under a positive pressure of nitrogen, charge the reactor with zinc dust and dried lithium chloride.

-

Solvent Addition: Add approximately 20 L of anhydrous THF to the reactor and begin stirring to create a slurry.

-

Initiation: Gently warm the slurry to 30-35 °C. A small amount (e.g., 5 mol%) of 1-fluoro-2-iodobenzene can be added to initiate the reaction. An exotherm should be observed.

-

Controlled Addition: Once the initiation is confirmed by a temperature rise, begin the controlled addition of the remaining 1-fluoro-2-iodobenzene dissolved in 20 L of anhydrous THF via the addition funnel or pump. The addition rate should be carefully controlled to maintain the internal temperature between 40-50 °C.

-

Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 45-50 °C for an additional 2-4 hours. The reaction progress can be monitored by quenching an aliquot with iodine and analyzing the consumption of the starting material by GC or HPLC.

-

Concentration Determination: Before proceeding with the cross-coupling reaction, it is crucial to determine the concentration of the prepared 2-fluorophenylzinc iodide solution. This can be achieved through iodometric titration.[7][8]

II. The Negishi Cross-Coupling Reaction: A Scalable Approach

The Negishi coupling is a powerful tool for the formation of biaryl compounds. The general reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a palladium or nickel catalyst.[1]

Caption: General scheme of a Negishi cross-coupling reaction.

Catalyst Selection for Scale-Up

The choice of catalyst is critical for a successful and efficient Negishi coupling, especially at scale. While simple catalysts like Pd(PPh₃)₄ can be effective, more advanced catalyst systems often provide better activity, stability, and functional group tolerance. For industrial applications, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands such as XPhos or SPhos are often preferred due to their high reactivity and stability.

Protocol for a Representative Negishi Coupling (Pilot Plant Scale)

This protocol describes the coupling of the previously prepared 2-fluorophenylzinc iodide solution with an aryl bromide.

Materials:

| Material | Quantity (Example) | Molar Eq. | Notes |

| 2-Fluorophenylzinc iodide solution (~0.5 M in THF) | 40 L | 1.0 | From the previous step. |

| Aryl bromide | 1.1 | Based on titrated organozinc | |

| Pd-XPhos-G3 precatalyst | 0.01-0.1 mol% | Based on organozinc | |

| Anhydrous THF | As needed | - |

Procedure:

-

Catalyst Charging: In a separate, inerted vessel, dissolve the Pd-XPhos-G3 precatalyst in a small amount of anhydrous THF.

-

Aryl Bromide Charging: To the reactor containing the 2-fluorophenylzinc iodide solution, add the aryl bromide, either neat or as a solution in THF.

-

Catalyst Addition: Transfer the catalyst solution to the reactor.

-

Reaction: The reaction is often exothermic upon catalyst addition. Maintain the internal temperature between 25-40 °C. The reaction progress should be monitored by HPLC or GC.

-

Work-up: Once the reaction is complete, the mixture is quenched by the slow addition of an aqueous solution of ammonium chloride or citric acid.

-

Phase Separation: The aqueous and organic layers are separated. The aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate or toluene).

-

Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by crystallization or chromatography.[9][10]

III. Critical Scale-Up Considerations

Scaling up a chemical reaction is not simply about using larger flasks and more reagents. Several critical factors must be carefully considered to ensure a safe, efficient, and reproducible process.[11]

Thermal Management and Safety

The formation of organozinc reagents and the subsequent Negishi coupling are often exothermic.[12] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature, potentially causing solvent boiling, pressure buildup, and runaway reactions.

-

Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to determine the heat of reaction and the rate of heat evolution. This data is crucial for designing an adequate cooling system for the plant reactor.

-

Controlled Addition: The rate of addition of reagents, particularly the aryl iodide during the organozinc formation and the catalyst during the coupling, must be carefully controlled to manage the exotherm.

-

Emergency Cooling and Quenching: The reactor should be equipped with an emergency cooling system. A quench protocol using an appropriate reagent should be established and operators trained on its execution in case of a thermal runaway.[13][14]

Caption: A structured workflow for scaling up chemical reactions.

Mixing and Mass Transfer

Efficient mixing is crucial for maintaining a homogeneous reaction mixture and ensuring consistent heat transfer. Inadequate mixing can lead to localized hot spots and concentration gradients, which can result in side reactions and reduced yields. The choice of stirrer (e.g., anchor, turbine) and the stirring speed should be carefully selected based on the reactor geometry and the viscosity of the reaction mixture.

Reagent Quality and Stoichiometry

The quality of raw materials, including the zinc dust, lithium chloride, and solvents, can have a significant impact on the reaction outcome. It is essential to establish clear specifications for all incoming materials. As previously mentioned, the accurate determination of the organozinc reagent concentration via titration is critical for ensuring the correct stoichiometry in the subsequent coupling step.

Work-up and Product Isolation

The work-up procedure on a large scale needs to be robust and efficient. The choice of quenching agent, extraction solvent, and purification method will depend on the specific product and its impurities. Crystallization is often the preferred method for purification on a large scale as it is more economical than chromatography.

IV. Safety and Handling of 2-Fluorophenylzinc Iodide

Organozinc reagents are pyrophoric and react violently with water and air.[4] All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in appropriately designed equipment.

Personal Protective Equipment (PPE):

-

Flame-retardant lab coat

-

Safety glasses or goggles

-

Chemical-resistant gloves

Handling Precautions:

-

Never work alone when handling large quantities of organozinc reagents.

-

Ensure that all glassware and equipment are thoroughly dried before use.

-

Use syringes or a cannula for transferring solutions of organozinc reagents.

-

Have appropriate fire extinguishing media readily available (e.g., dry powder extinguisher, sand). Do not use water or carbon dioxide extinguishers on organometallic fires. [15]

Disposal:

-

Unused organozinc reagents must be quenched carefully. A common procedure involves the slow addition of the organozinc solution to a stirred, cooled solution of a proton source like isopropanol in an inert solvent. The resulting mixture can then be neutralized and disposed of as hazardous waste.[16]

V. Troubleshooting Common Scale-Up Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete formation of the organozinc reagent | Inactive zinc, insufficient LiCl, low temperature. | Ensure proper zinc activation, use fully dried LiCl, and maintain the recommended reaction temperature. |

| Low yield in Negishi coupling | Inactive catalyst, incorrect stoichiometry, low temperature. | Use a fresh, high-quality catalyst, accurately titrate the organozinc solution, and ensure the reaction reaches the optimal temperature. |

| Formation of homocoupled byproducts | A second transmetalation reaction can lead to homocoupling.[1] | Optimize catalyst loading and reaction temperature. |

| Difficult work-up and purification | Emulsion formation, product oiling out. | Adjust the pH of the aqueous phase, use a different extraction solvent, or consider an alternative purification method like trituration. |

VI. Conclusion